molecular formula C16H15Cl2NO3 B157277 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone CAS No. 134274-45-6

5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone

Cat. No. B157277
CAS RN: 134274-45-6
M. Wt: 340.2 g/mol
InChI Key: FFEJZWZVRIARDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone, also known as CNOB, is a chemical compound that has been widely used in scientific research. It is a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death.

Mechanism of Action

5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death. It reacts with the amino groups of guanine and adenine bases in DNA, forming stable covalent adducts. The crosslinking of DNA strands prevents DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has been shown to induce DNA damage and activate DNA damage response pathways in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has also been shown to have anti-tumor activity in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is a potent DNA alkylating agent that can induce DNA damage in cells. It is a useful tool for studying DNA damage and repair mechanisms. However, 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water and organic solvents.

Future Directions

There are several future directions for research on 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone. One area of research is the development of new analogs of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone that have improved solubility and lower toxicity. Another area of research is the use of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone in combination with other DNA-damaging agents for cancer treatment. Finally, 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone could be used to study the role of DNA damage in aging and age-related diseases.

Synthesis Methods

The synthesis of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone involves the reaction of 5-hydroxy-1,8-naphthalic anhydride with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone as a yellow crystalline powder. The purity of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has been extensively used in scientific research as a tool to study DNA damage and repair mechanisms. It has been used to induce DNA crosslinking in cells and to study the cellular response to DNA damage. 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has also been used in studies investigating the role of DNA damage in cancer development and treatment.

properties

CAS RN

134274-45-6

Product Name

5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

10-[bis(2-chloroethyl)aminomethyl]-9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one

InChI

InChI=1S/C16H15Cl2NO3/c17-4-6-19(7-5-18)9-10-8-13-14-11(15(10)20)2-1-3-12(14)16(21)22-13/h1-3,8,20H,4-7,9H2

InChI Key

FFEJZWZVRIARDK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CC3=C2C(=C1)C(=O)O3)CN(CCCl)CCCl)O

Canonical SMILES

C1=CC2=C(C(=CC3=C2C(=C1)C(=O)O3)CN(CCCl)CCCl)O

Other CAS RN

134274-45-6

synonyms

5-HCANC
5-hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone

Origin of Product

United States

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